(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core fused with a pyrazole moiety. The Z-configuration at the 5-position methylidene group ensures planar geometry, critical for intermolecular interactions. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors requiring planar aromatic recognition sites.
Properties
Molecular Formula |
C22H19N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S2/c1-3-27-18-11-7-8-15(12-18)20-16(13-19-21(26)24(2)22(28)29-19)14-25(23-20)17-9-5-4-6-10-17/h4-14H,3H2,1-2H3/b19-13- |
InChI Key |
YLLGLRCVMSFSQO-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(3-Ethoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Pyrazole ring formation typically follows the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the 3-(3-ethoxyphenyl)-1-phenyl substituents, a modified Clauson-Kaas reaction is employed.
Procedure
-
1-(3-Ethoxyphenyl)-3-phenylprop-2-en-1-one is synthesized by Claisen-Schmidt condensation of 3-ethoxyacetophenone with benzaldehyde in ethanol under basic conditions (yield: 78–85%).
-
The enone reacts with hydrazine hydrate in acetic acid to yield 3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazole (yield: 70%).
-
Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at position 4, yielding the carbaldehyde intermediate (yield: 65%).
Spectroscopic Validation
-
¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.72–7.25 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 1.43 (t, 3H, CH₃).
Synthesis of 3-Methyl-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is constructed via [2+3]-cyclocondensation of thiourea derivatives with α-halo carbonyl compounds.
Procedure
-
N-Methylthiourea is prepared by reacting methylamine with carbon disulfide in aqueous NaOH (yield: 88%).
-
Cyclization with chloroacetic acid in refluxing ethanol affords 3-methyl-2-thioxo-1,3-thiazolidin-4-one (yield: 82%).
Spectroscopic Validation
Knoevenagel Condensation for Exocyclic Double Bond Formation
The critical step involves coupling the pyrazolecarbaldehyde and thiazolidinone via Knoevenagel condensation to establish the (Z)-configured methylidene bridge.
Optimized Protocol
-
Reactants :
-
3-(3-Ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
3-Methyl-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv)
-
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol (yield: 74%).
Stereochemical Control
The (Z)-configuration is favored due to intramolecular hydrogen bonding between the thioxo group and the pyrazole nitrogen, as confirmed by NOESY NMR.
Analytical Data
-
MP : 214–216°C
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=), 7.98–7.21 (m, 9H, aromatic), 4.15 (q, 2H, OCH₂CH₃), 3.42 (s, 3H, NCH₃), 1.40 (t, 3H, CH₃).
-
HRMS (ESI+) : m/z calc. for C₂₃H₂₀N₃O₂S₂ [M+H]⁺: 442.0984, found: 442.0986.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 20 min) reduces reaction time to 30 minutes with comparable yield (72%).
Green Chemistry Approaches
Using 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) in water at room temperature achieves 68% yield, emphasizing sustainability.
Comparative Analysis of Methodologies
| Method | Catalyst | Time | Yield | Z:E Ratio |
|---|---|---|---|---|
| Conventional Knoevenagel | Piperidine | 8 h | 74% | 9:1 |
| Microwave | None | 0.5 h | 72% | 8:1 |
| OImDSA-Catalyzed | OImDSA (0.1 g/mmol) | 2 h | 68% | 7:1 |
Key Observations :
Mechanistic Insights and Side Reactions
The Knoevenagel mechanism proceeds via:
-
Base-catalyzed deprotonation of the thiazolidinone’s active methylene group.
-
Nucleophilic attack on the aldehyde carbonyl.
Common Side Products :
-
E-Isomer : Forms at higher temperatures (>100°C) due to thermal isomerization.
-
Diadducts : Occur with excess aldehyde, minimized by stoichiometric control.
Purification and Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activity against various pathogens. Studies suggest that the compound can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : The antimicrobial effect may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Studies : In vitro assays have demonstrated effective Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Thiazolidinones have been recognized for their potential in cancer therapy:
- Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. These studies often employ assays like MTT to assess cell viability and proliferation.
- Mechanism of Action : The anticancer activity is believed to arise from the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways involved in cell survival .
Synthesis and Characterization
The synthesis of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | MIC = 0.21 μM against E. coli | IC50 = 15 μM in breast cancer cells |
| (5Z)-5-{[3-(4-fluoro-phenyl)-1-pheny-pyrazol]} | Structure | MIC = 0.25 μM against S. aureus | IC50 = 20 μM in colon cancer cells |
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
(a) (5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Key Differences :
- Impact: The hexyl chain may enhance membrane permeability but reduce aqueous solubility.
(b) (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-one Analogs
- Key Differences: Core Structure: Thiazol-4(5H)-one (vs. thiazolidin-4-one), differing in ring saturation. Functional Groups: Substituted benzylidene and anilino groups at positions 5 and 2, respectively .
- Impact: The unsaturated thiazole ring may reduce conformational flexibility but improve π-π interactions.
(c) 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
- Key Differences: Heterocyclic Fusion: Thiazolo[4,5-d]pyrimidine (vs. pyrazole-thiazolidinone), creating a bicyclic system. Substituents: Chromenyl and phenyl groups .
- Impact : The fused system increases rigidity and may improve binding to flat enzymatic pockets, such as kinase ATP sites.
Physicochemical and Bioactivity Comparison
*LogP values estimated via fragment-based methods.
Biological Activity
The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The thiazolidinone scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific modifications in this compound, particularly the ethoxyphenyl and pyrazolyl groups, are crucial for its biological properties. The presence of these substituents can significantly influence the compound's pharmacological profile.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Thiazolidinone |
| Substituents | Ethoxyphenyl, Phenyl, Pyrazol |
| Functional Groups | Thione (S=O), Ethoxy (–O–C2H5) |
Antioxidant Activity
Research indicates that thiazolidinones exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. For instance, derivatives of thiazolidinones have shown IC50 values indicating effective antioxidant activity compared to standard antioxidants like vitamin C .
Anticancer Activity
Thiazolidinones are also recognized for their anticancer potential. Studies have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to downregulate oncogenic pathways and enhance the expression of pro-apoptotic factors .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antidiabetic Effects
Thiazolidinones are also explored for their antidiabetic properties, primarily through their interaction with PPARγ (Peroxisome Proliferator-Activated Receptor Gamma). Compounds in this class have been reported to improve insulin sensitivity and glucose metabolism, making them potential candidates for diabetes management .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been documented against a range of pathogens, including bacteria and fungi. Their mechanisms often involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating a series of thiazolidinone derivatives, Compound 9a exhibited the highest antioxidant activity with IC50 values of 6.62 µg/mL in DPPH assays. This highlights the significance of structural modifications in enhancing antioxidant capacity .
Case Study 2: Anticancer Efficacy Against Breast Cancer Cells
A derivative was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The study emphasized the importance of specific substituents in enhancing cytotoxicity against cancer cells .
Structure-Activity Relationships (SAR)
The biological activities of thiazolidinones are closely linked to their structural features. Modifications at various positions on the thiazolidine ring can lead to significant changes in potency and selectivity:
- Position 2 : Substituents at this position often enhance antioxidant activity.
- Position 3 : Modifications here can increase anticancer efficacy.
- Position 5 : Changes at this site significantly affect anti-inflammatory properties.
Table 2: Summary of SAR Findings
| Position | Modification Type | Effect on Biological Activity |
|---|---|---|
| 2 | Alkyl/aryl substituents | Increased antioxidant activity |
| 3 | Aromatic groups | Enhanced anticancer properties |
| 5 | Electron-withdrawing | Improved anti-inflammatory effects |
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative?
The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and an appropriate oxo compound (e.g., arylidene aldehydes). A refluxed mixture of DMF and acetic acid (5:10 mL ratio) for 2 hours is common, followed by recrystallization from DMF-ethanol . For analogs, substituents on the pyrazole and phenyl rings are introduced via pre-functionalized starting materials, as seen in the synthesis of related (5Z)-arylidene-thiazolidinones .
Q. How is the Z-configuration of the exocyclic double bond confirmed?
The Z-configuration is determined using X-ray crystallography. Programs like SHELXL refine the structure by analyzing bond lengths and angles, while ORTEP-3 generates graphical representations of the molecular geometry . For example, in related compounds, the dihedral angle between the thiazolidinone and arylidene groups confirms stereochemistry .
Q. What spectroscopic techniques are used to validate the compound’s structure post-synthesis?
- IR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
- NMR (¹H and ¹³C) confirms substituent integration and coupling patterns, such as the methylidene proton’s singlet at δ 7.5–8.0 ppm .
- Mass spectrometry provides molecular ion peaks matching the expected molecular formula .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to acetic acid alone .
- Catalyst use : Copper sulfate/sodium ascorbate systems improve cycloaddition efficiency in related triazole-thiazolidinone hybrids .
- Temperature control : Reflux at 80–100°C balances reaction speed and decomposition .
Q. How do crystallographic refinement tools (e.g., SHELXL vs. OLEX2) impact structural data interpretation?
Discrepancies may arise in hydrogen-bonding networks or torsion angles due to algorithmic differences. SHELXL’s robust least-squares refinement is preferred for high-resolution data, while OLEX2’s automated workflows suit rapid preliminary analysis. Cross-validation with hydrogen-bonding graph-set analysis (e.g., Etter’s rules) resolves ambiguities .
Q. What computational methods predict this compound’s bioactivity against protein kinases?
Molecular docking (e.g., AutoDock Vina) models interactions between the thiazolidinone core and kinase ATP-binding pockets. Parameters include binding affinity (ΔG) and hydrogen-bonding patterns with key residues (e.g., hinge-region lysines). For analogs, IC₅₀ values correlate with substituent electronegativity on the arylidene group .
Q. How does hydrogen-bonding dictate crystal packing and stability?
Graph-set analysis (e.g., S (6) motifs for N–H⋯S interactions) reveals intermolecular networks. In thiazolidinones, the thioxo group often acts as a hydrogen-bond acceptor, forming dimers or chains that stabilize the lattice .
Data Contradiction Analysis
Q. How to resolve conflicting reports on biological activity across analogs?
Discrepancies may stem from:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) enhance kinase inhibition but reduce solubility .
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms affect IC₅₀ comparisons .
- Stereochemical purity : Unreported epimerization during synthesis can alter bioactivity .
Q. Why do crystallographic studies report varying unit-cell parameters for similar derivatives?
Polymorphism or solvent inclusion (e.g., DMF vs. ethanol recrystallization) alters unit-cell dimensions. SHELXL’s TWIN command detects and refines twinned crystals, which are common in flexible thiazolidinones .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
